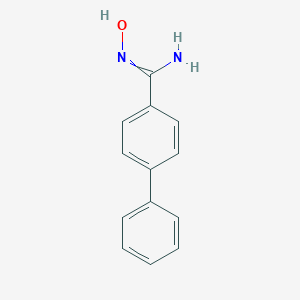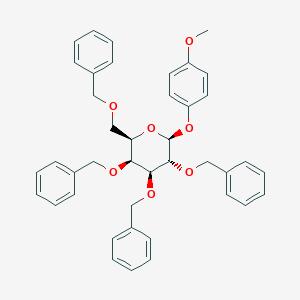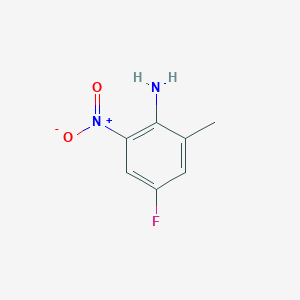![molecular formula C8H13N B124026 (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole CAS No. 154592-43-5](/img/structure/B124026.png)
(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is a cyclic organic compound that has been the focus of scientific research in recent years. This compound has been synthesized using various methods and has shown potential in a range of applications, from drug development to material science.
Mecanismo De Acción
The mechanism of action of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is its ease of synthesis using various methods. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further investigation in drug development. However, one limitation of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is its limited solubility in water, which may make it difficult to administer in certain applications.
Direcciones Futuras
There are several future directions for research on (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole. One area of interest is in the development of novel anti-inflammatory and analgesic agents based on the structure of this compound. Additionally, further investigation is needed to fully understand the mechanism of action of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole and its potential as an anti-cancer agent. Finally, there is potential for the use of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole in material science, such as in the development of new polymers or as a catalyst in chemical reactions.
Métodos De Síntesis
The synthesis of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been achieved through different methods. One of the most commonly used methods is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. Another method involves the use of Grignard reagents to form the cyclopentene ring. The choice of method depends on the desired product and the availability of reagents.
Aplicaciones Científicas De Investigación
(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has shown potential in various scientific research applications. One of the most promising areas of research is in drug development. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies.
Propiedades
Número CAS |
154592-43-5 |
|---|---|
Nombre del producto |
(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole |
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
(3aR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-7-3-2-4-8(7)9-6/h7-8H,2-5H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
MJHCTOFBWVYXSV-HTQZYQBOSA-N |
SMILES isomérico |
CC1=N[C@@H]2CCC[C@@H]2C1 |
SMILES |
CC1=NC2CCCC2C1 |
SMILES canónico |
CC1=NC2CCCC2C1 |
Sinónimos |
Cyclopenta[b]pyrrole, 3,3a,4,5,6,6a-hexahydro-2-methyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



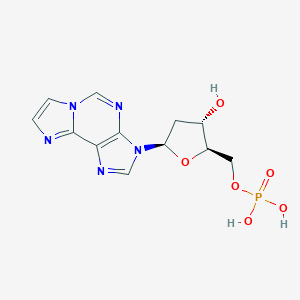
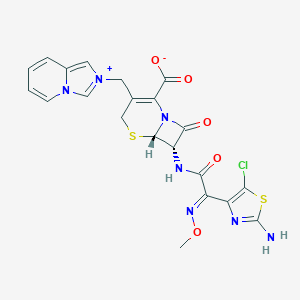
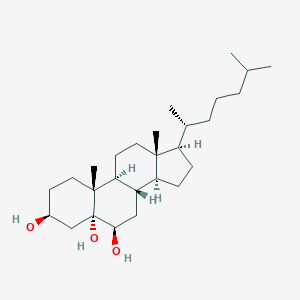
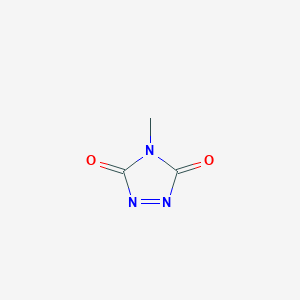
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)

![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)
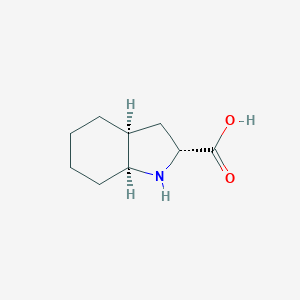
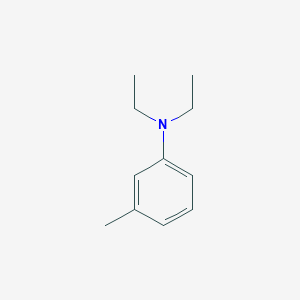
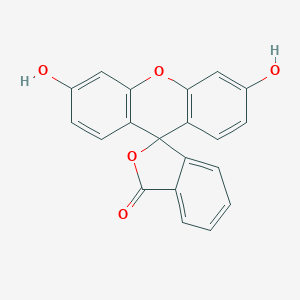
![5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide](/img/structure/B123966.png)
